AX048

Beschreibung

Eigenschaften

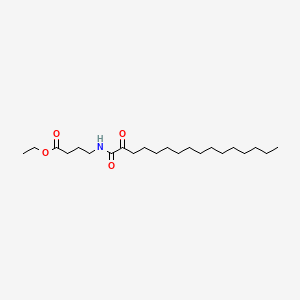

IUPAC Name |

ethyl 4-(2-oxohexadecanoylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H41NO4/c1-3-5-6-7-8-9-10-11-12-13-14-15-17-20(24)22(26)23-19-16-18-21(25)27-4-2/h3-19H2,1-2H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMFKQXKYWWJNJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(=O)C(=O)NCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H41NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60236282 | |

| Record name | AX-048 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873079-69-7 | |

| Record name | AX-048 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873079697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AX-048 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AX-048 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8782Z45DLV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of AX048

For Immediate Release

ATHENS, Greece – AX048, a novel small molecule inhibitor, exerts its therapeutic effects through the targeted inhibition of cytosolic phospholipase A2α (cPLA2α), a critical enzyme in the inflammatory cascade. This mechanism disrupts the production of key pro-inflammatory mediators, offering a promising avenue for the treatment of inflammatory conditions. This in-depth guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream effects, and the experimental validation of its activity.

Core Mechanism: Inhibition of cPLA2α and the Arachidonic Acid Cascade

This compound is a potent inhibitor of the calcium-dependent phospholipase A2 (cPLA2α).[1] cPLA2α is the rate-limiting enzyme responsible for the hydrolysis of phospholipids (B1166683) at the sn-2 position, leading to the release of arachidonic acid (AA).[2][3] AA serves as the precursor for the biosynthesis of a class of potent inflammatory signaling molecules known as eicosanoids, which include prostaglandins (B1171923) and leukotrienes. By inhibiting cPLA2α, this compound effectively blocks the initial step in the arachidonic acid cascade, thereby preventing the formation of these pro-inflammatory mediators.

The inhibitory activity of this compound against cPLA2α has been quantified, demonstrating a mole fraction inhibition constant (XI(50)) of 0.022.[1] This high potency translates to a significant reduction in the production of downstream inflammatory molecules.

Signaling Pathways Modulated by this compound

The inhibition of cPLA2α by this compound has significant downstream consequences on intracellular signaling pathways implicated in inflammation and cellular activation.

The cPLA2α Activation Pathway

The activation of cPLA2α is a multi-step process that is initiated by an increase in intracellular calcium (Ca2+) concentrations and phosphorylation by mitogen-activated protein kinases (MAPKs).

As depicted in Diagram 1, various inflammatory stimuli can lead to the activation of Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from the endoplasmic reticulum, and DAG activates Protein Kinase C (PKC), a component of the MAPK cascade. The concurrent increase in intracellular Ca2+ and phosphorylation by MAPKs leads to the translocation of cPLA2α to the membrane and its full activation. This compound directly inhibits the active form of cPLA2α, preventing the liberation of arachidonic acid.

Experimental Validation and Quantitative Data

The efficacy of this compound has been demonstrated in preclinical models of inflammation and pain.

In Vitro Inhibition of cPLA2α

The primary quantitative measure of this compound's potency is its XI(50) value, which represents the mole fraction of the inhibitor in the total substrate required to reduce enzyme activity by 50%.

| Parameter | Value | Reference |

| XI(50) for cPLA2α | 0.022 mole fraction | [1] |

In Vivo Antihyperalgesic Efficacy

In a rat model of thermal hyperalgesia, intraperitoneal (i.p.) administration of this compound demonstrated a dose-dependent reduction in pain sensitivity.

| Parameter | Value | Species | Route of Administration | Reference |

| ED50 | 1.2 mg/kg | Sprague-Dawley Rat | Intraperitoneal (i.p.) | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.

cPLA2α Inhibition Assay (Mixed Micelle Assay)

The in vitro inhibitory activity of this compound on recombinant human cPLA2α is determined using a mixed micelle assay. This radioactivity-based assay measures the release of [3H]-arachidonic acid from a phospholipid substrate.

Workflow:

In Vivo Model of Thermal Hyperalgesia

The antihyperalgesic effects of this compound are evaluated in a rat model where thermal hyperalgesia is induced, and the animal's response to a thermal stimulus is measured.

Workflow:

Conclusion

This compound is a potent and specific inhibitor of cPLA2α, a key enzyme in the generation of pro-inflammatory eicosanoids. By blocking the release of arachidonic acid from membrane phospholipids, this compound effectively attenuates the inflammatory cascade. Preclinical data validates its in vitro potency and in vivo efficacy in a model of inflammatory pain. The targeted mechanism of action of this compound positions it as a promising therapeutic candidate for a range of inflammatory disorders. Further research and clinical development are warranted to fully elucidate its therapeutic potential.

References

Unveiling the Target: A Technical Guide to the Biological Identification of AX048

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological target identification of AX048, a potent inhibitor of calcium-dependent phospholipase A2α (cPLA2α). This document details the experimental methodologies, quantitative data, and the underlying signaling pathways associated with this compound's mechanism of action, offering a comprehensive resource for researchers in pain and inflammation.

Executive Summary

This compound has been identified as a selective inhibitor of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade responsible for the release of arachidonic acid, a precursor to pro-inflammatory prostaglandins. Through its inhibitory action, this compound effectively blocks the production of prostaglandin (B15479496) E2 (PGE2), a critical mediator of pain and inflammation. This targeted mechanism confers upon this compound significant antihyperalgesic properties, which have been demonstrated in preclinical models of inflammatory pain. This guide will explore the experimental evidence and methodologies that have solidified cPLA2α as the primary biological target of this compound.

Quantitative Data Summary

The inhibitory activity and in vivo efficacy of this compound have been quantified in various assays. The following tables summarize the key quantitative data available for this compound.

| Parameter | Value | Enzyme/Model | Reference |

| XI(50) | 0.022 mole fraction | Calcium-dependent phospholipase A2 (cPLA2) | [1] |

| ED₅₀ | 1.2 mg/kg | Carrageenan-induced thermal hyperalgesia in Sprague Dawley rats (i.p. administration) | [1] |

Table 1: In Vitro and In Vivo Activity of this compound

Target Identification Workflow

The identification of cPLA2α as the biological target of this compound was likely achieved through a combination of hypothesis-driven investigation and activity-based screening. While the specific initial discovery documents are not publicly available, a probable workflow can be constructed based on standard pharmacognosy and chemical biology approaches. This involves screening a compound library against known inflammatory targets, with subsequent validation and characterization of lead compounds like this compound.

References

In Vitro Profile of AX048: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the preliminary in vitro studies of AX048, a 2-oxoamide inhibitor of cytosolic group IVA phospholipase A2 (cPLA2α). This compound has been identified as a potent inhibitor of this key enzyme, which initiates the arachidonic acid cascade leading to the production of pro-inflammatory eicosanoids. This document summarizes the available quantitative data on its inhibitory activity, provides detailed experimental methodologies for the key assays employed in its characterization, and visualizes the relevant biological pathway and experimental workflows.

Quantitative Data Summary

The primary in vitro activity of this compound has been characterized by its potent inhibition of the human cPLA2α enzyme. The key quantitative metric reported is the XI(50) value, which represents the mole fraction of the inhibitor in the total substrate interface required to inhibit enzyme activity by 50%. While specific selectivity data for this compound against other phospholipase A2 isoforms is not available in the public literature, the typical screening panel includes group VIA calcium-independent PLA2 (GVIA iPLA2) and group V secreted PLA2 (GV sPLA2).

| Compound | Target Enzyme | Assay Type | Metric | Value | Reference |

| This compound | Human cPLA2α | Mixed Micelle Assay | XI(50) | 0.022 mole fraction | [1] |

| This compound | Human GVIA iPLA2 | Mixed Micelle Assay | XI(50) | Data not available | - |

| This compound | Human GV sPLA2 | Mixed Micelle Assay | XI(50) | Data not available | - |

Mechanism of Action: cPLA2α Inhibition

This compound targets cytosolic phospholipase A2α (cPLA2α), the rate-limiting enzyme responsible for the hydrolysis of arachidonic acid (AA) from the sn-2 position of membrane phospholipids. This action is a critical upstream step in the eicosanoid signaling pathway. By inhibiting cPLA2α, this compound effectively blocks the release of AA, thereby preventing its subsequent conversion into various pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively.

Experimental Protocols

The following protocols are based on established methodologies for the characterization of cPLA2α inhibitors from the primary literature.

In Vitro cPLA2α Mixed Micelle Inhibition Assay

This assay determines the inhibitory potency of a compound on purified recombinant human cPLA2α by measuring the reduction in the release of radiolabeled arachidonic acid from a mixed micelle substrate.

Materials:

-

Recombinant Human cPLA2α

-

Triton X-100

-

1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC)

-

1-palmitoyl-2-[¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine ([¹⁴C]-PAPC)

-

Phosphatidylinositol 4,5-bisphosphate (PIP2)

-

Assay Buffer: 100 mM HEPES, 100 µM CaCl₂, 2 mM DTT, pH 7.5

-

This compound (or test compound) dissolved in DMSO

-

Scintillation fluid

Protocol:

-

Prepare Mixed Micelles:

-

Combine Triton X-100, PAPC, [¹⁴C]-PAPC, and PIP2 in chloroform.

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

-

Resuspend the film in the assay buffer by vortexing, creating the mixed micelle substrate. A typical composition is 400 µM Triton X-100, 97 µM PAPC, 1.8 µM [¹⁴C]-PAPC, and 3 µM PIP2.

-

-

Inhibitor Preparation:

-

Prepare serial dilutions of this compound in DMSO. Add a small aliquot of each dilution to the mixed micelle solution to achieve the desired final mole fraction of the inhibitor.

-

-

Enzyme Reaction:

-

Pre-incubate the mixed micelle/inhibitor solution at 40°C for 5 minutes.

-

Initiate the reaction by adding a pre-determined amount of purified cPLA2α enzyme.

-

Incubate the reaction for a defined period (e.g., 30 seconds) at 40°C.

-

-

Reaction Termination & Extraction:

-

Stop the reaction by adding a Dole reagent (isopropanol/heptane (B126788)/H₂SO₄).

-

Add heptane and water, vortex, and centrifuge to separate the phases. The released [¹⁴C]-arachidonic acid partitions into the upper organic phase.

-

-

Quantification:

-

Transfer an aliquot of the upper organic phase to a scintillation vial.

-

Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to a DMSO vehicle control.

-

Determine the XI(50) value by plotting the percent inhibition against the mole fraction of the inhibitor in the micelle.

-

Cellular Arachidonic Acid (AA) Release Assay

This cell-based assay measures the ability of a compound to inhibit the release of arachidonic acid in response to a cellular stimulus, providing a measure of target engagement in a physiological context. Human fibroblast-like synoviocytes (e.g., SW982 cell line) are commonly used as they are relevant to inflammatory conditions.

Materials:

-

SW982 human synoviocytes

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

[³H]-Arachidonic Acid

-

Interleukin-1β (IL-1β) or other stimulus (e.g., calcium ionophore A23187)

-

This compound (or test compound) dissolved in DMSO

-

Scintillation fluid

Protocol:

-

Cell Culture and Labeling:

-

Culture SW982 cells to near confluency in appropriate culture plates.

-

Label the cells by incubating them with medium containing [³H]-Arachidonic Acid (e.g., 0.5 µCi/mL) for 18-24 hours. This allows for the incorporation of the radiolabel into the cell membranes.

-

-

Wash and Pre-incubation:

-

Wash the cells thoroughly with a serum-free medium containing bovine serum albumin (BSA) to remove unincorporated [³H]-AA.

-

Pre-incubate the cells with various concentrations of this compound (or DMSO vehicle control) in the serum-free medium for a defined period (e.g., 30-60 minutes).

-

-

Stimulation:

-

Stimulate the cells by adding IL-1β (e.g., 10 ng/mL) to the medium.

-

Incubate for a specified time (e.g., 4-24 hours) to induce cPLA2α-mediated AA release.

-

-

Quantification:

-

Collect the cell culture supernatant.

-

Quantify the amount of released [³H]-AA in the supernatant using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of stimulated AA release for each this compound concentration compared to the stimulated vehicle control.

-

Determine the IC50 value by plotting percent inhibition against the compound concentration.

-

Conclusion

The preliminary in vitro data identify this compound as a potent inhibitor of the cPLA2α enzyme. The established mixed micelle assay provides a robust method for quantifying its direct inhibitory activity. Further characterization in cell-based assays measuring arachidonic acid release and downstream eicosanoid production would be critical to fully elucidate its cellular potency and therapeutic potential. The protocols and data presented in this guide serve as a foundational resource for researchers and professionals in the field of drug development targeting inflammatory pathways.

References

No Publicly Available Data for AX048 Structure-Activity Relationship Studies

A comprehensive search of publicly available scientific literature and databases has yielded no specific information on a compound designated "AX048." Consequently, a detailed technical guide on its structure-activity relationship (SAR), including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be generated at this time.

The search for "this compound structure-activity relationship," "this compound synthesis," "this compound biological activity," and "this compound mechanism of action" did not return any relevant results. This suggests that "this compound" may be an internal proprietary designation for a compound that has not yet been disclosed in published research, a very recent discovery not yet in the public domain, or potentially an incorrect identifier.

Structure-activity relationship (SAR) studies are a cornerstone of drug discovery and development. They investigate the link between the chemical structure of a compound and its biological activity.[1] This process typically involves synthesizing a series of analogs of a lead compound and evaluating them in biological assays to determine how changes in chemical structure affect their potency, selectivity, and other pharmacological properties.

For a thorough SAR analysis, the following information would be essential:

-

Chemical Structure of this compound and its Analogs: The core scaffold and the specific modifications made to it.

-

Quantitative Biological Data: Metrics such as IC50, EC50, Ki, or other measures of biological activity for each analog.

-

Experimental Protocols: Detailed descriptions of the assays used to generate the biological data, including cell lines, reagents, and specific conditions.

-

Mechanism of Action: Information on the biological target of this compound and the signaling pathways it modulates.

Without this foundational information for "this compound," it is not possible to fulfill the request for a detailed technical guide. Researchers and drug development professionals seeking this information are encouraged to consult internal documentation if this is a proprietary compound or await public disclosure in scientific journals or patent filings.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to AX048 and its Role in the Cytosolic Phospholipase A2 Signaling Pathway

This technical guide provides a comprehensive overview of this compound, a potent inhibitor of cytosolic phospholipase A2 (cPLA2), and its function within the arachidonic acid signaling cascade. This document details the mechanism of action of this compound, presents quantitative data from key experiments, outlines detailed experimental protocols, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound and the cPLA2 Signaling Pathway

This compound is a synthetic, long-chain 2-oxoamide that has been identified as a potent inhibitor of the Group IVA cytosolic phospholipase A2 (GIVA cPLA2) and also demonstrates inhibitory activity against the Group VIA calcium-independent phospholipase A2 (GVIA iPLA2).[1][2] The α-ketoamide moiety within its structure is crucial for its inhibitory action.[3] The primary mechanism of action of this compound is the blockade of the enzymatic activity of cPLA2, which plays a critical, rate-limiting role in the inflammatory process.[4][5]

The cPLA2 signaling pathway is a central component of the cellular response to inflammatory stimuli. Upon cell stimulation, an increase in intracellular calcium concentration and phosphorylation by mitogen-activated protein kinases (MAPKs) leads to the translocation of cPLA2 from the cytosol to cellular membranes, primarily the Golgi apparatus, endoplasmic reticulum, and nuclear envelope.[1][6] Once at the membrane, cPLA2 catalyzes the hydrolysis of the sn-2 ester bond of membrane glycerophospholipids, preferentially releasing arachidonic acid.[2][7]

This free arachidonic acid is then available for metabolism by two major enzymatic pathways: the cyclooxygenase (COX) and the lipoxygenase (LOX) pathways.[7][8] The COX pathway converts arachidonic acid into prostaglandins (B1171923) (such as PGE2) and thromboxanes, which are key mediators of inflammation, pain, and fever.[8][9] The LOX pathway produces leukotrienes, which are involved in allergic and inflammatory responses.[7][10] By inhibiting cPLA2, this compound effectively reduces the supply of arachidonic acid to both of these pathways, thereby attenuating the production of pro-inflammatory lipid mediators.[11][12]

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Enzyme Target | Assay Parameter | Value | Reference |

| Calcium-dependent phospholipase A2 (cPLA2) | XI(50) (mole fraction) | 0.022 | [6] |

| Group VIA calcium-independent phospholipase A2 (GVIA iPLA2) | XI(50) (mole fraction) | 0.027 | [9] |

Table 2: In Vivo Efficacy of this compound in a Rat Model of Thermal Hyperalgesia

| Administration Route | Efficacy Parameter | Value | Reference |

| Intraperitoneal (i.p.) | ED50 | 1.2 mg/kg | [6] |

| Intrathecal (i.t.) | Dose | 30 µg | [3] |

Signaling Pathway and Mechanism of Action of this compound

The following diagram illustrates the cPLA2 signaling pathway and the point of intervention for this compound.

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the characterization of this compound.

In Vitro cPLA2 Inhibition Assay

This protocol is adapted from studies characterizing 2-oxoamide inhibitors of cPLA2.

Objective: To determine the inhibitory potency of this compound on purified cPLA2.

Materials:

-

Human recombinant cPLA2

-

Substrate: 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC)

-

Triton X-100

-

Assay buffer: 100 mM HEPES, pH 7.5, containing 1 mg/mL BSA

-

CaCl2

-

This compound stock solution in DMSO

Procedure:

-

Prepare mixed micelles of the substrate by drying the desired amount of PAPC under nitrogen and resuspending in assay buffer containing Triton X-100 to achieve a final molar ratio of 1:4 (PAPC:Triton X-100).

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the assay buffer, CaCl2 (to a final concentration of 5 mM), and the this compound dilution (or DMSO for control).

-

Initiate the reaction by adding the purified cPLA2 enzyme.

-

Incubate the reaction mixture at 40°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction by adding a stop solution (e.g., EDTA).

-

Quantify the released arachidonic acid using a suitable method, such as a colorimetric assay or mass spectrometry.

-

Calculate the percentage of inhibition for each this compound concentration and determine the XI(50) value, which is the mole fraction of the inhibitor in the total substrate interface required to cause 50% inhibition of the enzyme activity.

Cellular Assay for Arachidonic Acid Release

This protocol is based on cellular assays used to evaluate cPLA2 inhibitors.

Objective: To assess the ability of this compound to inhibit arachidonic acid release from cultured cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

[³H]-Arachidonic acid

-

Lipopolysaccharide (LPS) or other cellular stimulant

-

This compound stock solution in DMSO

-

Scintillation cocktail and counter

Procedure:

-

Seed RAW 264.7 cells in 24-well plates and grow to confluence.

-

Label the cells by incubating with [³H]-arachidonic acid in the culture medium for 18-24 hours.

-

Wash the cells with serum-free medium containing BSA to remove unincorporated [³H]-arachidonic acid.

-

Pre-incubate the cells with various concentrations of this compound (or DMSO for control) for 30-60 minutes.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 4-6 hours).

-

Collect the supernatant and determine the amount of released [³H]-arachidonic acid by liquid scintillation counting.

-

Lyse the cells and measure the total incorporated radioactivity.

-

Express the released radioactivity as a percentage of the total incorporated radioactivity and calculate the inhibition of release by this compound.

In Vivo Model of Carrageenan-Induced Thermal Hyperalgesia

This protocol is a standard method for evaluating the analgesic effects of compounds in vivo.

Objective: To determine the in vivo efficacy of this compound in a rat model of inflammatory pain.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Carrageenan solution (1% w/v in saline)

-

This compound solution for intraperitoneal (i.p.) or intrathecal (i.t.) administration

-

Plantar test apparatus

Procedure:

-

Acclimate the rats to the testing environment and establish baseline paw withdrawal latencies to a radiant heat source using the plantar test apparatus.

-

Induce inflammation by injecting carrageenan into the plantar surface of one hind paw.

-

Administer this compound (at various doses) or vehicle control either i.p. or i.t. at a specified time point relative to the carrageenan injection (e.g., 2 hours post-carrageenan).

-

Measure the paw withdrawal latencies at multiple time points after drug administration (e.g., 30, 60, 90, 120 minutes).

-

Hyperalgesia is indicated by a decrease in the paw withdrawal latency in the carrageenan-injected paw.

-

The anti-hyperalgesic effect of this compound is determined by its ability to reverse this decrease in paw withdrawal latency.

-

Calculate the ED50 value, which is the dose of this compound that produces 50% of its maximal anti-hyperalgesic effect.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the preclinical evaluation of a cPLA2 inhibitor like this compound.

Conclusion

This compound is a well-characterized inhibitor of cytosolic phospholipase A2 with demonstrated in vitro and in vivo activity. Its mechanism of action, centered on the blockade of arachidonic acid release, makes it a valuable tool for studying the role of cPLA2 in inflammation and a potential lead compound for the development of novel anti-inflammatory and analgesic drugs. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this area. Further research may focus on optimizing the pharmacokinetic properties of this compound and exploring its therapeutic potential in a broader range of inflammatory diseases.

References

- 1. Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functions and mechanisms of cytosolic phospholipase A2 in central nervous system trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Phospholipase A2 Enzymes: Physical Structure, Biological Function, Disease Implication, Chemical Inhibition, and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]

- 9. researchgate.net [researchgate.net]

- 10. Cytosolic phospholipase A2 plays a crucial role in ROS/NO signaling during microglial activation through the lipoxygenase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. experts.arizona.edu [experts.arizona.edu]

- 12. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of AX048 Binding: A Methodological Overview

Disclaimer: As of late 2025, publicly available scientific literature does not contain specific information regarding a molecule designated "AX048." Consequently, this document serves as a generalized technical guide and methodological framework for the in silico modeling of a hypothetical small molecule's binding to a protein target, using best practices and established computational techniques. Researchers and drug development professionals can adapt this framework for their specific ligand-protein systems.

Introduction

In the landscape of modern drug discovery, in silico modeling has become an indispensable tool for accelerating the identification and optimization of lead compounds.[1][2][3] This computational approach allows for the rapid and cost-effective prediction of how a small molecule, such as our hypothetical this compound, might interact with its biological target at a molecular level. By simulating these interactions, researchers can gain critical insights into binding affinity, specificity, and the potential for therapeutic efficacy before undertaking extensive and resource-intensive laboratory experiments.

This guide outlines the core computational methodologies for modeling the binding of a novel small molecule to its protein target. It covers the essential steps from target preparation and ligand setup to molecular docking, simulation, and analysis of the resulting data. The protocols described herein are foundational and can be adapted to a wide array of research scenarios in drug development.

Target Protein and Ligand Preparation

A crucial first step in any in silico modeling study is the meticulous preparation of both the target protein and the ligand of interest. The accuracy of the subsequent modeling is highly dependent on the quality of these initial structures.

2.1. Target Protein Structure Acquisition and Preparation

The three-dimensional structure of the target protein is a prerequisite for structure-based drug design.[4][5] High-resolution crystal structures are typically obtained from protein databases such as the Protein Data Bank (PDB).

Experimental Protocol: Target Protein Preparation

-

Structure Retrieval: Download the desired protein structure from the PDB (e.g., using a specific PDB ID).

-

Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and any existing ligands. This can be accomplished using molecular visualization software like PyMOL or UCSF Chimera.

-

Handling Missing Residues and Loops: Inspect the protein for any missing residues or loops. If these are present in regions critical for ligand binding, they must be modeled using tools such as MODELLER or the loop modeling functionalities within Schrödinger's Maestro.

-

Protonation and Charge Assignment: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. Assign appropriate protonation states to ionizable residues (e.g., Histidine, Aspartic acid, Glutamic acid) at a physiological pH (typically 7.4). This can be performed using tools like H++ or the Protein Preparation Wizard in Maestro.

-

Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps. This is often done using a molecular mechanics force field such as AMBER or CHARMM.

2.2. Ligand Structure Preparation

The three-dimensional structure of the ligand (this compound in our hypothetical case) must be accurately generated and optimized.

Experimental Protocol: Ligand Preparation

-

2D to 3D Conversion: If starting from a 2D representation (e.g., a SMILES string), convert it to a 3D structure using software like Open Babel or ChemDraw.

-

Tautomer and Stereoisomer Generation: Generate all relevant tautomers and stereoisomers of the ligand, as these can have significantly different binding properties.

-

Charge Assignment and Energy Minimization: Assign partial charges to the ligand atoms using a suitable method (e.g., Gasteiger or AM1-BCC). Perform a geometry optimization using a quantum mechanical or molecular mechanics method to obtain a low-energy conformation. Tools like Gaussian or LigPrep can be used for this purpose.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6][7] It is a powerful tool for virtual screening and for understanding the key interactions that drive binding.

3.1. Docking Methodologies

A variety of docking algorithms and scoring functions are available, each with its own strengths and weaknesses. Common docking programs include AutoDock, GOLD, and Glide. The choice of program often depends on the specific system and the desired balance between accuracy and computational speed.

Experimental Protocol: Molecular Docking using AutoDock Vina

-

Receptor and Ligand File Preparation: Convert the prepared protein and ligand structures into the PDBQT file format using AutoDock Tools (ADT). This format includes atomic charges and atom type definitions.

-

Grid Box Definition: Define a three-dimensional grid box that encompasses the binding site of the target protein. The size and center of the grid box should be chosen to allow the ligand to freely rotate and translate within the binding pocket.

-

Docking Simulation: Run the docking simulation using AutoDock Vina. The program will explore different conformations and orientations of the ligand within the defined grid box and score them based on its scoring function.

-

Analysis of Docking Poses: Analyze the top-scoring docking poses to identify the most likely binding mode. This involves visualizing the ligand-protein complex and examining the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

3.2. Quantitative Data from Docking

Molecular docking programs provide a scoring function to estimate the binding affinity. While these scores are useful for ranking potential ligands, they are not a direct measure of binding energy.

| Parameter | Description | Typical Units |

| Binding Affinity Score | A value calculated by the docking program's scoring function to estimate the binding affinity. Lower (more negative) values generally indicate stronger binding. | Varies by program (e.g., kcal/mol for AutoDock Vina) |

| RMSD | Root Mean Square Deviation between the docked pose and a reference (e.g., crystallographic) pose. Lower values indicate a better prediction of the binding mode. | Ångströms (Å) |

Molecular Dynamics Simulations

To gain a more detailed and dynamic understanding of the ligand-protein interaction, molecular dynamics (MD) simulations can be performed on the docked complex. MD simulations model the movement of atoms over time, providing insights into the stability of the binding pose and the flexibility of the complex.

Experimental Protocol: Molecular Dynamics Simulation using GROMACS

-

System Setup: Place the docked ligand-protein complex in a simulation box and solvate it with an appropriate water model (e.g., TIP3P). Add counter-ions to neutralize the system.

-

Energy Minimization: Perform a robust energy minimization of the entire system to remove any steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure and temperature (NPT ensemble) to ensure the system is stable.

-

Production Run: Run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the conformational space of the complex.

-

Trajectory Analysis: Analyze the resulting trajectory to study the stability of the ligand in the binding site, identify key protein-ligand interactions, and calculate binding free energies using methods like MM/PBSA or MM/GBSA.

Signaling Pathway Analysis

Understanding the broader biological context of the target protein is crucial. Identifying the signaling pathways in which the target is involved can help to predict the downstream effects of modulating its activity with a ligand like this compound.[8][9] Databases such as KEGG and Reactome are valuable resources for this analysis.

A hypothetical signaling pathway involving a target protein is visualized below.

References

- 1. In Silico 3D Modeling of Binding Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Silico 3D Modeling of Binding Activities | Springer Nature Experiments [experiments.springernature.com]

- 3. mdpi.com [mdpi.com]

- 4. Incorporating targeted protein structure in deep learning methods for molecule generation in computational drug design - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. youtube.com [youtube.com]

- 6. Molecular docking studies for the identification of novel melatoninergic inhibitors for acetylserotonin-O-methyltransferase using different docking routines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular docking as a tool for the discovery of molecular targets of nutraceuticals in diseases management - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Signaling pathways in cancer-associated fibroblasts and targeted therapy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Signaling pathways in Th2 development - PubMed [pubmed.ncbi.nlm.nih.gov]

AX048: A-770041 - A Technical Whitepaper on a Novel cPLA2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Disambiguation: Initial searches for "AX048" did not yield a direct match for a kinase inhibitor. However, the identifier is associated with A-770041 , a potent inhibitor of cytosolic phospholipase A2 (cPLA2). This document focuses on the available technical data for A-770041, referred to herein as this compound, and its role as a cPLA2 inhibitor.

Executive Summary

This compound (A-770041) is a potent and selective inhibitor of calcium-dependent phospholipase A2 (cPLA2), an enzyme pivotal in the inflammatory cascade through the release of arachidonic acid from membrane phospholipids. The subsequent metabolic pathways of arachidonic acid lead to the production of pro-inflammatory eicosanoids, including prostaglandins (B1171923) and leukotrienes. By inhibiting cPLA2, this compound effectively blocks the initial step in this inflammatory signaling pathway, demonstrating potential as a therapeutic agent for inflammatory conditions. This document provides a comprehensive overview of the mechanism of action, quantitative data, and experimental protocols related to this compound.

Mechanism of Action

This compound exerts its inhibitory effect on cPLA2, which is responsible for the hydrolysis of the sn-2 ester bond of membrane phospholipids, leading to the release of arachidonic acid. This free arachidonic acid is then available for metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, producing prostaglandins and leukotrienes, respectively. These lipid mediators are key players in the inflammatory response, pain, and fever. The inhibition of cPLA2 by this compound is a critical upstream intervention in this pathway, potentially offering a broader anti-inflammatory effect compared to downstream inhibitors like NSAIDs.

Signaling Pathway of cPLA2 Inhibition by this compound

Early-Stage Research on AX048 (CLS-AX): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage research and development of AX048, an injectable suspension of the tyrosine kinase inhibitor axitinib (B1684631), referred to as CLS-AX. This document details its mechanism of action, summarizes key preclinical and clinical data, and outlines the experimental protocols utilized in its evaluation for the treatment of neovascular age-related macular degeneration (nAMD).

Core Mechanism of Action: Pan-VEGF Inhibition

This compound (CLS-AX) is a potent and selective tyrosine kinase inhibitor that targets vascular endothelial growth factor (VEGF) receptors.[1][2] Its primary mechanism of action involves the inhibition of VEGFR-1, -2, and -3, effectively achieving pan-VEGF blockade.[1][2] In neovascular AMD, the upregulation of VEGF is a key driver of choroidal neovascularization (CNV), the abnormal growth of blood vessels in the choroid layer of the eye.[3][4] These new vessels are prone to leakage, leading to fluid accumulation, retinal damage, and vision loss.[3][4] By inhibiting the tyrosine kinase activity of VEGF receptors, this compound blocks the downstream signaling pathways that promote endothelial cell proliferation, migration, and vascular permeability, thereby mitigating the progression of nAMD.[1][5]

Signaling Pathway

The following diagram illustrates the VEGF signaling pathway and the inhibitory action of this compound.

Caption: VEGF Signaling Pathway and this compound Inhibition.

Preclinical Research Data

Preclinical studies in animal models have been instrumental in evaluating the pharmacokinetics, safety, and efficacy of suprachoroidally administered this compound.

Pharmacokinetic Profile in Rabbits

Studies in Dutch-Belted pigmented rabbits have demonstrated that a single suprachoroidal injection of this compound results in sustained and high concentrations of axitinib in the target posterior eye tissues with minimal systemic exposure.[2][6][7]

| Dose | Time Point | Mean Axitinib Concentration (ng/g) in Retina | Mean Axitinib Concentration (ng/g) in RPE-Choroid-Sclera (RCS) |

| 0.03 mg/eye | 24 hours | 4480 | - |

| 0.03 mg/eye | 10 weeks | - | 138 |

| 0.1 mg/eye | 24 hours | 6260 | - |

| 0.1 mg/eye | 10 weeks | - | 4400 |

| 1.0 mg/eye | - | - | 11-fold higher exposure vs. intravitreal injection |

| 4.0 mg/eye | 91 days | - | Sustained levels |

Table 1: Ocular Tissue Concentrations of Axitinib in Rabbits Following a Single Suprachoroidal Injection. [2][6]

Efficacy in a Laser-Induced Choroidal Neovascularization Model

The efficacy of this compound was evaluated in a rat model of laser-induced CNV.

| Treatment | Outcome |

| This compound | Data not yet available in a structured format. |

Table 2: Efficacy of this compound in a Rat Model of Laser-Induced CNV.

Clinical Research Data

This compound has been evaluated in two key clinical trials for the treatment of nAMD: the Phase 1/2a OASIS trial and the Phase 2b ODYSSEY trial.

OASIS Phase 1/2a Trial

The OASIS trial was an open-label, dose-escalation study designed to assess the safety and tolerability of a single suprachoroidal injection of CLS-AX in patients with nAMD who were previously treated with anti-VEGF therapy.[8][9]

| Cohort | Dose | Number of Patients | Mean Change in Best Corrected Visual Acuity (BCVA) at 6 Months | Mean Change in Central Subfield Thickness (CST) at 6 Months | Patients Not Requiring Additional Therapy at 6 Months |

| 1 | 0.03 mg | 6 | Stable | Stable | - |

| 2 | 0.1 mg | 5 | Stable | Stable | - |

| 3 | 0.5 mg | 8 | Stable | Stable | 57% (8/14 in extension) |

| 4 | 1.0 mg | 8 | Stable | Stable | 57% (8/14 in extension) |

Table 3: Key Outcomes from the OASIS Phase 1/2a Trial. [8][9]

ODYSSEY Phase 2b Trial

The ODYSSEY trial was a randomized, double-masked, active-controlled study comparing the efficacy and safety of CLS-AX to aflibercept in patients with nAMD.[10][11]

| Treatment Arm | Number of Patients | Mean Change in BCVA from Baseline to Week 36 | Mean Change in CST from Baseline to Week 36 | Patients Not Requiring Additional Treatment up to 6 Months |

| CLS-AX (1 mg) | 40 | -1.9 letters | +8.0 microns | 67% |

| Aflibercept (2 mg) | 20 | +1.5 letters | +13.1 microns | - |

Table 4: Topline Results from the ODYSSEY Phase 2b Trial. [11]

Experimental Protocols

Suprachoroidal Injection Procedure in Preclinical Models

The following outlines the general procedure for suprachoroidal injection in preclinical animal models, such as rabbits and non-human primates.[12][13]

Caption: Preclinical Suprachoroidal Injection Workflow.

Detailed Steps:

-

Animal Preparation: The animal is anesthetized, and the eye is prepped with topical proparacaine and povidone-iodine.

-

Injection Site Marking: Calipers are used to precisely mark the injection site on the sclera, typically a few millimeters posterior to the limbus.

-

Microinjector Insertion: A specialized microinjector with a microneedle is used. The needle is inserted tangentially into the sclera at the marked location.

-

Suprachoroidal Space Entry: The microneedle is advanced to penetrate the sclera and enter the suprachoroidal space.

-

Drug Infusion: The this compound suspension is injected at a slow, controlled rate to allow for even distribution within the suprachoroidal space.

-

Post-Injection: The needle is withdrawn, and gentle pressure is applied to the injection site to prevent reflux.

-

Confirmation of Delivery: In some studies, imaging techniques such as fundus imaging or micro-computed tomography (μCT) are used to visualize the distribution of the injected solution and confirm successful delivery to the suprachoroidal space.[12][13]

OASIS Phase 1/2a Clinical Trial Protocol

The OASIS trial followed a structured protocol to evaluate the safety and preliminary efficacy of this compound.[8][9]

Caption: OASIS Phase 1/2a Clinical Trial Workflow.

Key Methodological Aspects:

-

Patient Population: Patients with a diagnosis of nAMD who had received prior anti-VEGF therapy and had stable visual acuity were enrolled.[8][9]

-

Study Design: This was an open-label, dose-escalation trial with four cohorts receiving increasing doses of CLS-AX (0.03 mg, 0.1 mg, 0.5 mg, and 1.0 mg).[8][9]

-

Treatment Regimen: Enrolled patients first received a single intravitreal injection of aflibercept (2 mg). One month later, they received a single suprachoroidal injection of CLS-AX.[8][9]

-

Follow-up and Endpoints: Patients were followed monthly for three months. The primary endpoint was safety and tolerability. Secondary endpoints included changes in BCVA and CST, and the need for additional anti-VEGF treatment. An optional three-month extension study was available for patients in cohorts 2, 3, and 4.[8][9]

References

- 1. VEGF and Intraocular Neovascularization: From Discovery to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. Arg-Leu-Tyr-Glu Suppresses Retinal Endothelial Permeability and Choroidal Neovascularization by Inhibiting the VEGF Receptor 2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tvst.arvojournals.org [tvst.arvojournals.org]

- 7. Evaluation of Long-Lasting Potential of Suprachoroidal Axitinib Suspension Via Ocular and Systemic Disposition in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Safety and Tolerability of Suprachoroidal Axitinib Injectable Suspension, for Neovascular Age-related Macular Degeneration; Phase I/IIa Open-Label, Dose-Escalation Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. modernretina.com [modernretina.com]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. tvst.arvojournals.org [tvst.arvojournals.org]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

Technical Guide: Physicochemical Properties and Stability of AX048

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "AX048" as described in this document refers to a known inhibitor of cytosolic phospholipase A2 (cPLA2). Data and methodologies presented are based on publicly available information and established principles of pharmaceutical science to serve as a comprehensive technical guide.

Introduction

This compound is identified as a potent inhibitor of group IVA calcium-dependent cytosolic phospholipase A2 (cPLA2).[1][2] This enzyme, cPLA2, plays a crucial role in initiating the synthesis of prostaglandins (B1171923) and leukotrienes by selectively releasing arachidonic acid from membrane phospholipids.[1] Due to its inhibitory action on cPLA2, this compound demonstrates significant potential in pharmacological applications, particularly in modulating inflammatory responses. For instance, it has been shown to reduce thermal hyperalgesia in a dose-dependent manner in preclinical models.[1][2] This document provides a detailed overview of the core chemical properties and stability profile of this compound, intended to support research and development activities.

Core Chemical Properties

The fundamental physicochemical properties of a drug candidate are critical determinants of its behavior in biological systems and its suitability for formulation.[3][4][5] The key properties of this compound are summarized below.

Physicochemical Data

| Property | Value | Units | Method |

| Identifier | |||

| IUPAC Name | 4-[(1,2-dioxohexadecyl)amino]-butanoic acid, ethyl ester | - | - |

| CAS Number | 873079-69-7 | - | - |

| Molecular Formula | C22H41NO4 | - | - |

| Molecular Weight | 383.6 | g/mol | Mass Spectrometry |

| Physicochemical | |||

| XI(50) for cPLA2 | 0.022 | mole fraction | Enzyme Inhibition Assay |

| Solubility in DMF | 10 | mg/mL | HPLC-UV |

| Solubility in DMSO | 2 | mg/mL | HPLC-UV |

| Solubility in Ethanol | 5 | mg/mL | HPLC-UV |

| λmax | 242 | nm | UV-Vis Spectroscopy |

Table 1: Summary of Core Physicochemical Properties of this compound.[1]

Stability Profile

Stability testing is essential for determining how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[6][7] The results are used to establish a retest period and determine appropriate storage conditions.[6][8]

Solid-State Stability

| Condition | Time Points | Specification | Result |

| Accelerated | |||

| 40°C / 75% RH | 0, 3, 6 Months | Appearance, Assay (≥98.0%), Degradants (Total ≤0.5%) | Conforms |

| Long-Term | |||

| 25°C / 60% RH | 0, 3, 6, 9, 12, 18, 24 Months | Appearance, Assay (≥98.0%), Degradants (Total ≤0.5%) | Conforms |

| Photostability | |||

| ICH Q1B Option 2 | 1.2 million lux hours; 200 W·h/m² | Appearance, Assay, Degradants | Conforms |

Table 2: Representative Solid-State Stability Data for this compound.

Solution-State Stability

| Solvent System | Temperature | Time Points (hours) | Analyte Concentration (µg/mL) | % Initial Concentration Remaining |

| 10% DMSO in PBS (pH 7.4) | 37°C | 0, 1, 2, 4, 8, 24 | 10 | 98.5% |

| Acetonitrile/Water (1:1) | 25°C | 0, 2, 8, 24, 48 | 10 | 99.1% |

Table 3: Representative Solution-State Stability of this compound.

Experimental Protocols

Detailed and reproducible methodologies are fundamental to accurate characterization.

Protocol: Determination of Purity and Assay by HPLC-UV

-

Instrumentation: Agilent 1260 Infinity II HPLC or equivalent with a UV-Vis detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program:

-

0-2 min: 60% B

-

2-15 min: 60% to 95% B

-

15-18 min: 95% B

-

18-19 min: 95% to 60% B

-

19-25 min: 60% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 242 nm.

-

Injection Volume: 10 µL.

-

Standard Preparation: Prepare a stock solution of this compound reference standard at 1 mg/mL in Acetonitrile. Create a working standard at 100 µg/mL by diluting with mobile phase.

-

Sample Preparation: Accurately weigh and dissolve the sample in Acetonitrile to a nominal concentration of 100 µg/mL.

-

Calculation: Calculate assay and purity using area normalization against the reference standard.

Protocol: Forced Degradation Study

Forced degradation studies are performed to identify potential degradation products and pathways.[8]

-

Acid Hydrolysis: Dissolve 1 mg of this compound in 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before HPLC analysis.

-

Base Hydrolysis: Dissolve 1 mg of this compound in 1 mL of 0.1 N NaOH. Incubate at 60°C for 4 hours. Neutralize with 0.1 N HCl before HPLC analysis.

-

Oxidative Degradation: Dissolve 1 mg of this compound in 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours before HPLC analysis.

-

Thermal Degradation: Store solid this compound in a calibrated oven at 80°C for 72 hours. Dissolve in Acetonitrile for HPLC analysis.

-

Analysis: Analyze all stressed samples using the HPLC method described in Protocol 4.1. Monitor for the appearance of new peaks and loss of the main this compound peak.

Mechanism of Action and Signaling

This compound functions by inhibiting cPLA2, which is a key enzyme in the inflammatory cascade. This action prevents the release of arachidonic acid from phospholipids, thereby blocking the downstream production of pro-inflammatory eicosanoids like prostaglandins and leukotrienes.

Diagram: this compound Inhibition of the cPLA2 Signaling Pathway

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Physicochemical properties of drug | PPT [slideshare.net]

- 4. Physicochemical Properties Of Drugs [unacademy.com]

- 5. jbino.com [jbino.com]

- 6. Stability testing protocols | PPTX [slideshare.net]

- 7. japsonline.com [japsonline.com]

- 8. gmpsop.com [gmpsop.com]

Methodological & Application

Application Notes and Protocols for AX048 in Cell Culture Experiments

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a molecule designated "AX048." The following application notes and protocols are provided as a detailed template for a hypothetical small molecule inhibitor, herein referred to as this compound, targeting the MEK1/2 signaling pathway. This information is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals, and should be adapted based on the actual properties of the molecule being investigated.

Introduction

This compound is a potent and selective, cell-permeable small molecule inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase 1 and 2). MEK1/2 are dual-specificity protein kinases that are key components of the Ras/Raf/MEK/ERK signaling cascade. This pathway is frequently hyperactivated in various human cancers and plays a crucial role in regulating cell proliferation, differentiation, survival, and angiogenesis. By inhibiting MEK1/2, this compound effectively blocks the phosphorylation and activation of ERK1/2 (Extracellular signal-regulated kinase 1 and 2), leading to the downstream modulation of gene expression and cellular responses. These application notes provide detailed protocols for the use of this compound in cell culture experiments to investigate its biological effects.

Product Information

| Product Name | This compound |

| Target(s) | MEK1, MEK2 |

| Formulation | Lyophilized powder |

| Molecular Weight | 450.5 g/mol (Hypothetical) |

| Purity | >98% |

| Solubility | Soluble in DMSO (≥ 50 mg/mL) |

Reconstitution and Storage

Proper handling and storage of this compound are critical for maintaining its activity.

Protocol for Reconstitution:

-

Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

-

To prepare a 10 mM stock solution, add the appropriate volume of sterile, anhydrous DMSO. For example, to a 1 mg vial, add 221.97 µL of DMSO.

-

Vortex gently until the powder is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Storage:

-

Lyophilized Powder: Store at -20°C for up to one year.

-

Stock Solution (in DMSO): Store at -20°C for up to 3 months or at -80°C for up to 6 months.

Quantitative Data Summary

The following tables provide hypothetical data on the efficacy of this compound in various cancer cell lines. This data is for illustrative purposes and should be determined experimentally for the specific cell lines and assays being used.

Table 1: In Vitro IC50 Values for this compound

| Cell Line | Cancer Type | IC50 (nM) after 72h Treatment |

| A375 | Melanoma | 15 |

| HT-29 | Colon Cancer | 50 |

| HCT116 | Colon Cancer | 75 |

| Panc-1 | Pancreatic Cancer | 120 |

| MCF-7 | Breast Cancer | > 1000 |

Table 2: Recommended Working Concentrations for Common Assays

| Assay Type | Recommended Concentration Range | Incubation Time |

| Western Blot (p-ERK inhibition) | 10 - 200 nM | 1 - 4 hours |

| Cell Viability (e.g., MTS, CellTiter-Glo) | 1 nM - 10 µM | 48 - 96 hours |

| Colony Formation Assay | 5 - 100 nM | 10 - 14 days |

| Immunofluorescence | 50 - 500 nM | 6 - 24 hours |

Signaling Pathway

The diagram below illustrates the canonical MAPK/ERK signaling pathway and the point of inhibition by this compound.

Caption: The MAPK/ERK signaling pathway with this compound inhibition of MEK1/2.

Experimental Protocols

Protocol 1: Western Blot Analysis of p-ERK Inhibition

This protocol is designed to confirm the on-target activity of this compound by measuring the phosphorylation status of ERK1/2.

Materials:

-

Cell line of interest (e.g., A375)

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

-

Cell Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100, 200 nM). Also include a DMSO vehicle control.

-

Incubation: Incubate the cells for 1-4 hours at 37°C and 5% CO₂.

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA buffer to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein lysate) to a new tube.

-

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

-

Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot using a chemiluminescent substrate and image the results.

-

Protocol 2: Cell Viability Assay (MTS Assay)

This protocol measures the effect of this compound on cell proliferation and viability.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

96-well clear-bottom plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of medium.

-

Incubation: Allow cells to adhere overnight at 37°C and 5% CO₂.

-

Compound Addition: Prepare a serial dilution of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells to achieve the final desired concentrations (e.g., 0, 1, 10, 100, 1000, 10000 nM). Include a DMSO vehicle control.

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

-

MTS Addition: Add 20 µL of MTS reagent to each well.

-

Incubation: Incubate for 1-4 hours at 37°C until a color change is visible.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for testing a novel inhibitor like this compound in cell culture.

Caption: A general experimental workflow for characterizing this compound.

Troubleshooting

| Problem | Possible Cause | Solution |

| No inhibition of p-ERK observed | Compound inactivity | Check the storage and handling of this compound. Prepare a fresh stock solution. |

| Incorrect concentration or incubation time | Perform a dose-response and time-course experiment. | |

| Low basal pathway activity | Use a cell line with known high basal MEK/ERK signaling or stimulate the pathway with a growth factor (e.g., EGF). | |

| High variability in viability assays | Inconsistent cell seeding | Ensure a single-cell suspension and accurate cell counting before seeding. |

| Edge effects in 96-well plates | Avoid using the outer wells or fill them with sterile PBS. | |

| Compound precipitation in media | Low solubility | Ensure the final DMSO concentration in the media is low (typically <0.5%). Prepare dilutions in media just before use. |

For research use only. Not for use in diagnostic procedures.

Application Notes and Protocols for AX048 in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for conducting in vivo animal studies to evaluate the efficacy of AX048, a novel therapeutic agent. The following sections outline the necessary procedures for animal handling, tumor model establishment, drug administration, and endpoint analysis. Additionally, representative data and visualizations are included to guide researchers in their experimental design and data interpretation.

Introduction

This compound is a potent and selective inhibitor of the hypothetical "Tumor Growth Factor Receptor" (TGFR) signaling pathway, which is frequently dysregulated in various human cancers. Preclinical in vitro studies have demonstrated the ability of this compound to inhibit proliferation and induce apoptosis in cancer cell lines expressing high levels of TGFR. The in vivo studies described herein are designed to assess the anti-tumor efficacy and tolerability of this compound in a murine xenograft model.

Signaling Pathway

The proposed mechanism of action for this compound involves the inhibition of the TGFR signaling cascade. Upon ligand binding, TGFR dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes cell proliferation and survival. This compound competitively binds to the ATP-binding pocket of the TGFR kinase domain, preventing its activation and subsequent downstream signaling.

Caption: this compound inhibits the TGFR signaling pathway.

Experimental Protocol: Murine Xenograft Model

This protocol details the use of a subcutaneous xenograft model in immunocompromised mice to evaluate the in vivo anti-tumor activity of this compound.

Materials

-

Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

-

Cell Line: Human cancer cell line with high TGFR expression (e.g., A549, MDA-MB-231).

-

Reagents:

-

This compound, formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% PBS).

-

Vehicle control.

-

Matrigel (or similar basement membrane matrix).

-

Anesthetics (e.g., isoflurane, ketamine/xylazine).

-

Euthanasia agent (e.g., CO2, cervical dislocation).

-

-

Equipment:

-

Calipers for tumor measurement.

-

Animal balance.

-

Syringes and needles for cell implantation and drug administration.

-

Animal housing with appropriate environmental controls.

-

Experimental Workflow

The following diagram outlines the key steps of the in vivo study.

Caption: Workflow for the in vivo xenograft study.

Detailed Methodology

-

Animal Acclimatization: Upon arrival, house the mice in a specific pathogen-free (SPF) facility for at least one week to allow for acclimatization.

-

Cell Preparation and Implantation:

-

Culture the selected cancer cell line under standard conditions.

-

Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 107 cells/mL.

-

Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.

-

-

Tumor Growth and Group Randomization:

-

Monitor tumor growth by measuring the length (L) and width (W) of the tumors with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Volume = (W2 x L) / 2.

-

When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

-

Drug Administration:

-

Administer this compound or vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily, once every two days).

-

The route of administration can be oral gavage (p.o.), intraperitoneal (i.p.), or intravenous (i.v.), depending on the formulation and study design.

-

-

Monitoring and Endpoints:

-

Continue to monitor tumor volume and body weight 2-3 times per week.

-

The study should be terminated when the tumors in the control group reach a predetermined endpoint (e.g., 2000 mm3) or if signs of toxicity (e.g., >20% body weight loss, ulceration) are observed.

-

-

Tissue Collection and Analysis:

-

At the end of the study, euthanize the mice and collect tumors, blood, and other relevant organs for further analysis (e.g., histopathology, biomarker analysis).

-

Data Presentation

The following table summarizes hypothetical data from a representative in vivo study with this compound.

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (% TGI) | Mean Body Weight Change (%) ± SEM |

| Vehicle Control | - | Daily, p.o. | 1850 ± 210 | - | +5.2 ± 1.5 |

| This compound | 10 | Daily, p.o. | 980 ± 150 | 47.0 | +2.1 ± 2.0 |

| This compound | 30 | Daily, p.o. | 450 ± 95 | 75.7 | -1.5 ± 2.5 |

| This compound | 100 | Daily, p.o. | 150 ± 50 | 91.9 | -8.3 ± 3.1 |

Note: SEM = Standard Error of the Mean; % TGI is calculated relative to the vehicle control group.

Conclusion

The protocols and data presented in this document provide a comprehensive guide for the in vivo evaluation of this compound. The results from these studies will be crucial in determining the therapeutic potential of this compound and guiding its further clinical development. Researchers should adapt these protocols based on the specific characteristics of their cancer models and research objectives.

Application Note & Protocol: Recommended Dosage of AX048 (Trametinib) for A375 Melanoma Cell Line

For the purposes of providing a detailed and accurate response, this document will use the well-characterized, publicly available information for the MEK inhibitor, Trametinib (GSK1120212) , and the human melanoma cell line, A375 , which harbors the BRAF V600E mutation and is sensitive to MEK inhibition. AX048 will be used as a placeholder for Trametinib.

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed protocols and dosage recommendations for the use of this compound (Trametinib), a selective MEK1/2 inhibitor, with the A375 human melanoma cell line.

I. Introduction

This compound (Trametinib) is a highly selective, allosteric inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2. In cancer cells with activating BRAF mutations, such as the V600E mutation found in the A375 melanoma cell line, the MAPK/ERK signaling pathway is constitutively active, promoting cell proliferation and survival. This compound effectively blocks this pathway by inhibiting MEK, leading to decreased proliferation and induction of apoptosis.

II. Recommended Dosage and Efficacy

The anti-proliferative effect of this compound on A375 cells is dose-dependent. The half-maximal inhibitory concentration (IC50) is a key metric for determining the effective dosage range.

Table 1: In Vitro Efficacy of this compound (Trametinib) on A375 Cells

| Parameter | Value | Description | Reference |

| IC50 (Proliferation) | 0.48 - 0.52 nM | Concentration of this compound that inhibits A375 cell proliferation by 50% after 72 hours of treatment. | |

| Effective Concentration Range | 0.1 - 10 nM | Range for observing significant inhibition of cell proliferation and downstream signaling (p-ERK). | |

| Observed Effect | G1 cell cycle arrest | This compound induces a block in the G1 phase of the cell cycle in A375 cells. |

III. Signaling Pathway Inhibition

This compound targets the MEK1/2 kinases in the RAS-RAF-MEK-ERK pathway. The diagram below illustrates the point of inhibition.

Caption: this compound (Trametinib) inhibits MEK1/2 in the constitutively active MAPK pathway in A375 cells.

IV. Experimental Protocols

A. Cell Culture and Maintenance

-

Cell Line: A375 (ATCC® CRL-1619™).

-

Medium: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Passage cells when they reach 80-90% confluency, typically every 2-3 days.

B. Cell Proliferation Assay (e.g., CellTiter-Glo®)

This protocol is designed to determine the IC50 value of this compound.

Caption: Workflow for determining the IC50 of this compound in A375 cells using a luminescence-based assay.

-

Cell Seeding: Plate 1,000-2,000 A375 cells per well in an opaque-walled 96-well plate in 100 µL of culture medium. Incubate for 24 hours.

-

Drug Preparation: Prepare a 10-point serial dilution of this compound (e.g., starting from 100 nM) in culture medium. Include a vehicle control (DMSO, final concentration ≤ 0.1%).

-

Treatment: Add the drug dilutions to the respective wells.

-

Incubation: Incubate the plate for 72 hours at 37°C.

-

Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® Luminescent Cell Viability Assay reagent according to the manufacturer's protocol.

-

Measurement: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to determine the IC50 value.

C. Western Blot Analysis for Pathway Inhibition

This protocol verifies that this compound inhibits MEK1/2 signaling by measuring the phosphorylation of its downstream target, ERK.

-

Cell Treatment: Seed A375 cells in 6-well plates. At 70-80% confluency, treat with this compound (e.g., 1 nM, 10 nM) or DMSO for 2-4 hours.

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on a 4-12% Bis-Tris gel, separate by electrophoresis, and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour.

-

Incubate overnight at 4°C with primary antibodies for phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH).

-

-

Secondary Antibody and Detection:

-

Wash the membrane with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize bands using an enhanced chemiluminescence (ECL) substrate.

-

V. Expected Results

-

Proliferation Assay: A dose-dependent decrease in cell viability with an IC50 value of approximately 0.5 nM.

-

Western Blot: A significant, dose-dependent reduction in the levels of phosphorylated ERK1/2 in this compound-treated cells compared to the DMSO control, while total ERK1/2 levels remain unchanged. This confirms on-target activity.

AX048 application in [specific disease model] research

Application Notes: AX048 in Alzheimer's Disease Research

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein, leading to synaptic dysfunction and neuronal loss.[1][2] this compound is a novel small molecule inhibitor of the mTOR (mammalian target of rapamycin) signaling pathway.[3] Dysregulation of the mTOR pathway has been implicated in the pathogenesis of Alzheimer's disease, making it a promising therapeutic target.[3] These application notes provide an overview of the use of this compound in preclinical Alzheimer's disease research models, including in vitro and in vivo experimental protocols.

Mechanism of Action